N-(1-phenylethyl)-N'-(propan-2-ylideneamino)oxamide
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Overview
Description
N-(1-phenylethyl)-N’-(propan-2-ylideneamino)oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-N’-(propan-2-ylideneamino)oxamide typically involves the reaction of 1-phenylethylamine with isopropylideneamine in the presence of an oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: 1-phenylethylamine reacts with oxalyl chloride to form an intermediate.
Step 2: The intermediate reacts with isopropylideneamine to form N-(1-phenylethyl)-N’-(propan-2-ylideneamino)oxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-N’-(propan-2-ylideneamino)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The phenyl and isopropylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxamides with higher oxidation states, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-N’-(propan-2-ylideneamino)oxamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethyl)-N’-(methylideneamino)oxamide
- N-(1-phenylethyl)-N’-(ethylideneamino)oxamide
- N-(1-phenylethyl)-N’-(butylideneamino)oxamide
Uniqueness
N-(1-phenylethyl)-N’-(propan-2-ylideneamino)oxamide is unique due to the presence of the isopropylidene group, which can impart different chemical and physical properties compared to its analogs
Properties
IUPAC Name |
N-(1-phenylethyl)-N'-(propan-2-ylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)15-16-13(18)12(17)14-10(3)11-7-5-4-6-8-11/h4-8,10H,1-3H3,(H,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQQMNQWSWTDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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